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molecular formula C12H11N3O2 B8751709 2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic Acid

2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic Acid

Cat. No. B8751709
M. Wt: 229.23 g/mol
InChI Key: PAMFOGCLGUOWDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07405299B2

Procedure details

Add sodium ethoxide (145 g, 2.03 mol), followed by toluene (7 L) and 3-(2-oxo-pyrrolidin-1-ylimino)-3-pyridin-2-yl-propionic acid (280 g, 1.02 mol) to a 22 L flask equipped with mechanical stirrer, nitrogen inlet and a reflux condenser. Heat the mixture to 100° C. for 21 h. Cool to room temperature. Add water (6 L) and adjust to pH 5 with concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with 10% isopropyl alcohol in chloroform (2×9 L). Combine the organic layers, dry (sodium sulfate), filter and concentrate in vacuo to yield the title compound as a yellow solid (218 g, 93%). MS ES+ m/e 230 (M+1).
Quantity
145 g
Type
reactant
Reaction Step One
Quantity
7 L
Type
reactant
Reaction Step Two
Name
3-(2-oxo-pyrrolidin-1-ylimino)-3-pyridin-2-yl-propionic acid
Quantity
280 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
6 L
Type
solvent
Reaction Step Four
Yield
93%

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+].C1(C)C=CC=CC=1.O=[C:13]1[CH2:17][CH2:16][CH2:15][N:14]1[N:18]=[C:19]([C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][N:25]=1)[CH2:20][C:21]([OH:23])=[O:22].Cl>O>[N:25]1[CH:26]=[CH:27][CH:28]=[CH:29][C:24]=1[C:19]1[C:20]([C:21]([OH:23])=[O:22])=[C:13]2[CH2:17][CH2:16][CH2:15][N:14]2[N:18]=1 |f:0.1|

Inputs

Step One
Name
Quantity
145 g
Type
reactant
Smiles
[O-]CC.[Na+]
Step Two
Name
Quantity
7 L
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
3-(2-oxo-pyrrolidin-1-ylimino)-3-pyridin-2-yl-propionic acid
Quantity
280 g
Type
reactant
Smiles
O=C1N(CCC1)N=C(CC(=O)O)C1=NC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
6 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with mechanical stirrer, nitrogen inlet and a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
Cool to room temperature
CUSTOM
Type
CUSTOM
Details
Separate the organic layer
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous layer with 10% isopropyl alcohol in chloroform (2×9 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combine the organic layers, dry (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C=1C(=C2N(N1)CCC2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 218 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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